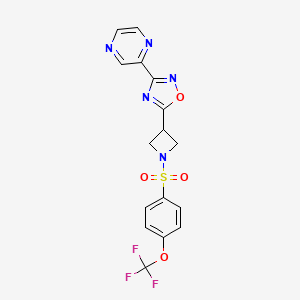
3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12F3N5O4S and its molecular weight is 427.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS Number: 1325687-52-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H12F3N5O4S with a molecular weight of 427.4 g/mol. The structure incorporates a pyrazine ring, an oxadiazole moiety, and a sulfonyl group, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit notable anticancer properties. In particular, derivatives similar to the compound have been evaluated against various cancer cell lines:
These values suggest that the compound may inhibit cancer cell proliferation effectively. The mechanism of action often involves apoptosis induction and inhibition of key signaling pathways associated with cancer growth.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. Studies show that compounds with similar structures exhibit significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The studies indicate that the compound's structure contributes to its ability to disrupt bacterial cell walls or inhibit essential metabolic processes.
Case Studies
- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The most effective compounds showed IC50 values significantly lower than standard treatments like doxorubicin, indicating potential for development as new therapeutic agents .
- Antimicrobial Mechanism : Dhumal et al. (2016) explored the mechanism of action for oxadiazole derivatives against Mycobacterium bovis, demonstrating strong inhibition through interaction with key enzymes involved in fatty acid biosynthesis, which is crucial for bacterial survival .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target enzymes involved in cancer progression and bacterial metabolism. For instance:
- The compound showed promising binding energy values indicating strong interactions with targets like EGFR and IL-6 in cancer cells.
Propriétés
IUPAC Name |
3-pyrazin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-1-3-12(4-2-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-7-20-5-6-21-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUILIRDTGINHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














